4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Description

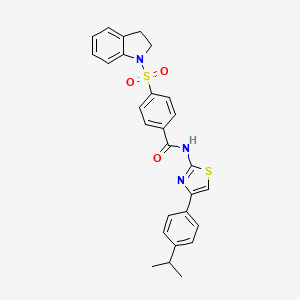

4-(Indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-isopropylphenyl group and a benzamide moiety modified with an indoline sulfonyl group.

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S2/c1-18(2)19-7-9-20(10-8-19)24-17-34-27(28-24)29-26(31)22-11-13-23(14-12-22)35(32,33)30-16-15-21-5-3-4-6-25(21)30/h3-14,17-18H,15-16H2,1-2H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGZRQZSHHJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer.

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the downstream pathways that this enzyme is involved in. The specific biochemical pathways affected would depend on the role of AKR1C3 in the particular cellular context.

Biological Activity

Chemical Structure and Properties

The compound's structure can be summarized with the following molecular formula:

- Molecular Formula : C21H21N3O3S2

- Molar Mass : 427.54 g/mol

The structural representation includes an indole moiety linked to a thiazole and sulfonamide group, which are known to enhance biological activity through various mechanisms.

- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases involved in cancer cell proliferation. It targets pathways such as the PI3K/Akt signaling pathway, which is crucial in many cancers due to its role in cell survival and growth .

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies have shown that 4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in PubMed evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast and lung cancer cells .

- Study 2 : In another investigation, the compound was tested for its anti-inflammatory properties using a mouse model of arthritis. The results demonstrated a decrease in inflammatory markers, supporting its potential use in treating autoimmune conditions .

Data Table: Biological Activity Summary

| Activity Type | Model Used | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor Activity | Breast Cancer Cell Lines | 10 - 50 | Reduced cell viability |

| Anti-inflammatory | Mouse Model of Arthritis | 5 - 20 | Decreased inflammatory markers |

| Protein Kinase Inhibition | Various Kinase Assays | 1 - 10 | Inhibition of kinase activity |

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other benzamide-thiazole derivatives but differs in key substituents:

Key Observations :

- The indolin-1-ylsulfonyl group in the target compound introduces a bicyclic aromatic system, contrasting with the monocyclic azepane (azepan-1-yl) in or the dimethylamino group in compound 50 . This may enhance π-π stacking interactions in biological targets.

Physical and Chemical Properties

Comparative data on melting points, solubility, and spectral characteristics:

Notes:

- *Calculated molecular weight based on formula C₂₄H₂₃N₃O₃S₂.

- The target compound’s indoline sulfonyl group would exhibit distinct ¹H NMR signals for the fused aromatic system, differing from the aliphatic azepane or piperazine protons in and .

- Compounds with electron-withdrawing groups (e.g., bromophenyl in ) show lower solubility compared to the isopropylphenyl group, which is moderately lipophilic.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide?

The synthesis of this compound involves multi-step reactions, including sulfonylation, amide coupling, and thiazole ring formation. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) are often required for sulfonylation and cyclization steps to proceed efficiently .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction yields by stabilizing intermediates .

- Reaction time : Extended durations (12–24 hours) are necessary for complete conversion in amide bond formation, monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the pure product .

Q. How do the functional groups in this compound influence its reactivity and biological interactions?

- Indolin-1-ylsulfonyl group : Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors. It also contributes to metabolic stability .

- Thiazole ring : Acts as a hydrogen-bond acceptor, facilitating binding to biological targets like kinases or proteases .

- 4-Isopropylphenyl substituent : The bulky isopropyl group modulates lipophilicity, affecting membrane permeability and pharmacokinetic properties .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR spectroscopy : - and -NMR are essential for verifying substituent positions and bond connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula and detects trace impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonylation and amide coupling reactions during synthesis?

- Sulfonylation : The indoline nitrogen acts as a nucleophile, attacking the electrophilic sulfur in sulfonyl chlorides. Steric hindrance from the isopropylphenyl group directs sulfonylation to the indoline’s 1-position .

- Amide coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) activate the carboxylic acid, favoring nucleophilic attack by the thiazol-2-amine group. Solvent polarity and temperature influence reaction efficiency .

Q. How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

- Comparative binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for shared targets (e.g., kinases) .

- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations identify differences in binding poses due to substituent variations .

- Metabolic profiling : LC-MS-based metabolomics can reveal off-target effects or stability differences under physiological conditions .

Q. What strategies are effective for modifying the compound’s substituents to enhance its selectivity for specific biological targets?

- Isosteric replacement : Replace the isopropyl group with cyclopropyl or trifluoromethyl groups to alter steric and electronic properties without disrupting core reactivity .

- Bioisosteric thiazole modifications : Substitute the thiazole ring with oxazole or pyridine to modulate hydrogen-bonding capacity .

- Sulfonamide optimization : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to enhance target affinity .

Q. How can researchers identify the primary biological targets of this compound in complex cellular systems?

- Chemical proteomics : Use affinity-based pull-down assays with a biotinylated derivative of the compound to isolate interacting proteins, followed by LC-MS/MS identification .

- Kinase profiling : Screen against a panel of recombinant kinases (e.g., via KinomeScan) to identify inhibitory activity .

- CRISPR-Cas9 knockout : Validate target relevance by assessing compound activity in cell lines with gene knockouts .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Plasma stability assays : Evaluate half-life in human plasma using LC-MS to predict in vivo performance .

- Forced degradation : Expose the compound to heat, light, or oxidizing agents (e.g., HO) to identify degradation pathways .

Q. How can computational tools predict the compound’s interaction with novel biological targets?

- Molecular docking : Use Schrödinger Suite or AutoDock to screen against protein databases (e.g., PDB) and prioritize targets based on binding energy scores .

- Pharmacophore modeling : Define essential features (e.g., hydrogen-bond donors, aromatic rings) to match potential targets .

- Machine learning : Train models on existing bioactivity data to predict off-target interactions .

Q. What are the best practices for designing comparative studies with structural analogs to validate mechanistic hypotheses?

- Controlled synthesis : Ensure analogs differ by only one substituent (e.g., isopropyl vs. tert-butyl) to isolate structure-activity relationships .

- Dose-response assays : Compare IC values across analogs in enzyme inhibition or cell viability assays .

- Crystallography : Solve co-crystal structures of analogs with shared targets to visualize binding mode differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.